![molecular formula C13H13Br2NO4S B2654515 Ethyl 2-(acetylamino)-6,6-dibromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 113407-90-2](/img/structure/B2654515.png)
Ethyl 2-(acetylamino)-6,6-dibromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-(acetylamino)-6,6-dibromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H13Br2NO4S and its molecular weight is 439.12. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a precursor in the synthesis of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This compound has been further reacted with various aromatic aldehydes to produce Schiff bases. These synthesized compounds have been characterized and tested for their antibacterial, antifungal, and anti-inflammatory activities, showing promising results in some cases (Narayana et al., 2006).
Chemical Transformations and Derivatives
The compound is also involved in chemical transformations leading to various derivatives. For example, it has been used in reactions to produce 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases (Sauter et al., 1976). Such chemical versatility indicates its potential in synthesizing a wide range of chemical entities for various applications.
Pharmacological Potential
Research has shown that derivatives of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit pharmacological properties such as local anesthetic, platelet antiaggregating, analgesic, anti-inflammatory, and antiarrhythmic activities (Mosti et al., 1994). This suggests its relevance in drug discovery and development, especially in the area of pain management and cardiovascular health.
Novel Synthesis Methods
The compound has been used in the development of new synthetic methods. For example, OxymaPure, a derivative of ethyl 2-cyano-2-(hydroxyimino)acetate, was tested as an additive in the synthesis of a novel series of α-ketoamide derivatives. This research demonstrated its effectiveness in enhancing purity and yield, indicating its utility in optimizing chemical synthesis processes (El‐Faham et al., 2013).
Structural and Crystallographic Studies
Ethyl 2-(acetylamino)-6,6-dibromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been the subject of structural and crystallographic studies, providing insights into its molecular configuration and potential interactions. Such studies are crucial for understanding its chemical behavior and potential applications in various fields, including material science and pharmacology (Marjani, 2013).
properties
IUPAC Name |
ethyl 2-acetamido-6,6-dibromo-7-oxo-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO4S/c1-3-20-12(19)8-7-4-5-13(14,15)10(18)9(7)21-11(8)16-6(2)17/h3-5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXIDZPJOZCABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2=O)(Br)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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